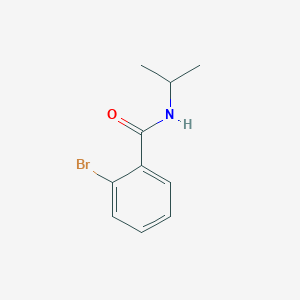
2,4,6-Tri-tert-butylphénol
Vue d'ensemble
Description
2,4,6-Tri-tert-butylphenol is a phenolic compound characterized by the presence of three tert-butyl groups attached to a benzene ring. This compound is known for its strong steric hindrance and is a readily oxidizable aromatic compound with weak acidic properties . It is commonly used as an antioxidant in various industrial applications.
Applications De Recherche Scientifique
2,4,6-Tri-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antioxidant effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Tri-tert-butylphenol involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs at temperatures ranging from 70 to 100°C over a period of 4 to 8 hours . The process involves mixing phenol and the catalyst, followed by the addition of isobutylene. The resulting alkylation solution is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .
Industrial Production Methods
Industrial production of 2,4,6-Tri-tert-butylphenol follows similar synthetic routes but on a larger scale. The process ensures high product purity and yield, with the ability to recycle raw materials and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri-tert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a readily oxidizable compound, forming the deep-blue 2,4,6-tri-tert-butylphenoxy radical upon oxidation .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the phenoxy radical and various substituted phenols, depending on the reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 2,4,6-Tri-tert-butylphenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . This process involves the formation of the phenoxy radical, which is stabilized by the steric hindrance provided by the tert-butyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, commonly used as an antioxidant.
4-tert-Butylphenol: A phenolic compound with a single tert-butyl group, used in various industrial applications.
Uniqueness
2,4,6-Tri-tert-butylphenol is unique due to its three tert-butyl groups, which provide significant steric hindrance and enhance its stability and antioxidant properties compared to similar compounds .
Propriétés
IUPAC Name |
2,4,6-tritert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEFOYRSMXVNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021311 | |
| Record name | 2,4,6-Tris(tert-butyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [HSDB] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tri-tert-butylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
278 °C | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
130.00 °C (266.00 °F) (closed cup) | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Insoluble in alkalis; soluble in ethanol, acetone, carbon tetrachloride, In water, 35 mg/L at 25 °C | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.864 g/cu cm at 27 °C | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000661 [mmHg], 6.61X10-4 mm Hg at 25 °C | |
| Record name | 2,4,6-Tri-tert-butylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol, petroleum ether | |
CAS No. |
732-26-3 | |
| Record name | 2,4,6-Tri-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkofen B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tris(tert-butyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRI-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99J2VIC675 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
131 °C | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,4,6-TTBP functions as an antioxidant primarily by donating a hydrogen atom (H-atom) to free radicals, effectively neutralizing them. This process forms a stable 2,4,6-TTBP phenoxyl radical, which is less reactive and less likely to initiate further radical chain reactions [, ].
ANone: Research indicates that 2,4,6-TTBP can prevent hemorrhagic death induced by butylated hydroxytoluene (BHT) in male rats. This protective effect is likely due to 2,4,6-TTBP's ability to counteract the depletion of Vitamin K caused by BHT, highlighting its potential role in mitigating oxidative stress in vivo [].
ANone: 2,4,6-TTBP has the molecular formula C18H30O and a molecular weight of 262.43 g/mol.
ANone: Researchers frequently utilize a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to characterize 2,4,6-TTBP and its derivatives [, , ].
ANone: Studies demonstrate that 2,4,6-TTBP acts as an effective stabilizer in LDPE melts by hindering the oxidation process. This stabilization is attributed to its ability to interrupt the free radical chain reactions responsible for polymer degradation [, ].
ANone: Yes, 2,4,6-TTBP exhibits high solubility in scCO2, making it a suitable binder candidate for sustainable debinding applications in metal and ceramic forming processes [].
ANone: While not a traditional catalyst, 2,4,6-TTBP can act as a mediator in laccase-catalyzed oxidation reactions. It facilitates the oxidation of non-phenolic substrates, such as 4-methoxybenzyl alcohol, and hindered phenols, exhibiting superior efficiency compared to other mediators like 3-hydroxyanthranilate [].
ANone: Yes, density functional theory (DFT) calculations have been instrumental in understanding the reactivity of 2,4,6-TTBP. For instance, DFT studies helped elucidate the mechanism of proton-coupled electron transfer (PCET) reactions involving 2,4,6-TTBP and ruthenium complexes [].
ANone: Absolutely, computational approaches such as G3, CBS-APNO, and CBS-QB3 methods provide accurate estimations of O-H BDEs in phenolic compounds, including 2,4,6-TTBP, which are crucial for understanding their antioxidant properties [].
ANone: The three bulky tert-butyl groups in 2,4,6-TTBP provide significant steric hindrance, enhancing the stability of the phenoxyl radical formed after H-atom donation. This stability makes the radical less reactive and, therefore, a less potent initiator of radical chain reactions [, , ].
ANone: Modifying the substituents on the phenolic ring directly impacts the reactivity and properties of 2,4,6-TTBP analogues. For example, introducing electron-withdrawing groups like chlorine increases the acidity and weakens the O-H bond, while electron-donating groups like methoxy have the opposite effect [, ].
ANone: While 2,4,6-TTBP offers various benefits, it's crucial to acknowledge its potential environmental impact. Research highlights the importance of responsible waste management practices to mitigate any negative ecological effects associated with 2,4,6-TTBP and its derivatives [].
ANone: Researchers utilize various analytical methods, including GC-MS, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC), to quantify 2,4,6-TTBP in various matrices, such as food simulants and environmental samples [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
